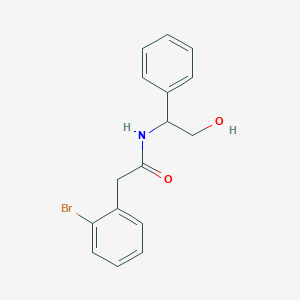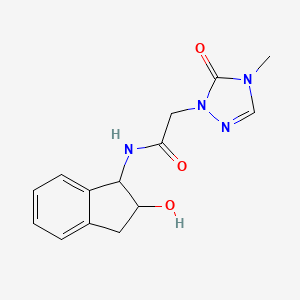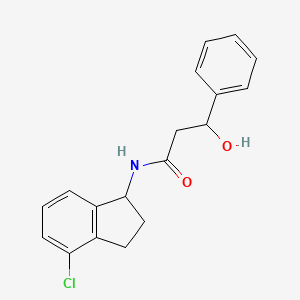
1-cyclobutyl-N-(1-hydroxypropan-2-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclobutyl-N-(1-hydroxypropan-2-yl)methanesulfonamide is a chemical compound with the molecular formula C9H19NO3S. It is also known by its chemical name, CBM. This compound has been the subject of significant scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of CBM is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. It may also act on certain receptors in the brain to exert its neuroprotective effects.
Biochemical and Physiological Effects:
CBM has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. Additionally, CBM has been shown to reduce oxidative stress, which can contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CBM in lab experiments is that it has been extensively studied and its properties are well-understood. Additionally, CBM is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on CBM. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, CBM could be studied further to better understand its mechanism of action and to identify any potential side effects. Finally, research could be conducted to explore the potential use of CBM in combination with other therapeutic agents to enhance its effectiveness.
Métodos De Síntesis
The synthesis of CBM involves the reaction of cyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound.
Aplicaciones Científicas De Investigación
CBM has been studied extensively for its potential use as a therapeutic agent. It has been found to have anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, CBM has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-cyclobutyl-N-(1-hydroxypropan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-7(5-10)9-13(11,12)6-8-3-2-4-8/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGKQKRZHPJOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)CC1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclobutyl-N-(1-hydroxypropan-2-yl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxy-1-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6637673.png)


![2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6637698.png)

![[1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6637704.png)

![3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol](/img/structure/B6637716.png)
![N-(2-cyanoethyl)-3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-N-methylpropanamide](/img/structure/B6637732.png)
![3-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B6637738.png)

![1-Methoxy-4-(2,3,4,5,7,8,9,10-octahydrobenzo[h][1]benzoxepin-5-ylamino)butan-2-ol](/img/structure/B6637768.png)
![1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol](/img/structure/B6637777.png)
![2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide](/img/structure/B6637779.png)